Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Description
The compound Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (hereafter referred to as the target compound) is a benzothiazole derivative featuring a 4-chlorobenzothiazole substituent linked via an azetidine ring. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their broad bioactivity, including anticancer, antimicrobial, and neuroprotective properties . The inclusion of a chloro group at the 4-position of the benzothiazole ring enhances lipophilicity and may improve target binding, while the azetidine ring introduces conformational rigidity compared to larger heterocycles.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-11-4-3-7-14-15(11)21-18(26-14)24-10-8-22(9-10)17(23)16-20-12-5-1-2-6-13(12)25-16/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGNAYXYKFDSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=NC5=C(S4)C=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound, such as formic acid or acetic anhydride.
Azetidine Ring Formation: The azetidine ring can be formed by reacting an appropriate azetidinone precursor with the chlorinated benzothiazole derivative under basic conditions.
Coupling Reaction: Finally, the two benzothiazole moieties are coupled together using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing benzothiazole structures exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For example, certain structural modifications in benzothiazole compounds have been linked to enhanced cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Anticonvulsant Effects
Some benzothiazole derivatives have been evaluated for their anticonvulsant properties. Preliminary studies suggest that these compounds may interact with neurotransmitter systems to exert protective effects against seizures .
Therapeutic Applications
Drug Development
The unique pharmacological profiles of benzothiazole derivatives position them as promising candidates in drug development. Their ability to modulate biological pathways makes them suitable for targeting diseases such as cancer, infections, and neurological disorders .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of benzothiazole-based compounds:
- Study on Antitubercular Activity: A recent review highlighted the synthesis of new benzothiazole-based compounds with potent antitubercular activity, demonstrating their potential for treating tuberculosis .
- Evaluation of Inhibitory Effects on Enzymes: Research has focused on synthesizing benzothiazole derivatives as inhibitors for specific enzymes related to metabolic disorders, showcasing their therapeutic potential .
Table 1: Summary of Biological Activities
| Compound ID | Activity Type | Target | Reference |
|---|---|---|---|
| 1 | Antimicrobial | Bacteria and Fungi | |
| 2 | Anticancer | Various Cancer Cell Lines | |
| 3 | Anticonvulsant | Seizure Models |
Table 2: Synthesis Methods Overview
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . The compound may also interact with other enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents and Linkers
Piperazine and Piperidine Derivatives
- Compound 4f [(4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone]: Substituents: Dual ethylpiperazine groups linked via a propoxy chain. Synthesis: 48.1% yield; purified via DCM/petroleum ether . Physical Properties: Beige solid, melting point (m.p.) 114.6–114.9°C. Comparison: The target compound’s azetidine linker may confer greater metabolic stability than the propoxy-piperazine system in 4f.
- Compound 4h [(3-Methylpiperazin-1-yl)(6-(3-(3-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone]: Substituents: Methylpiperazine groups. Synthesis: 76.4% yield; purified via DCM/MeOH . Physical Properties: White solid, m.p. 161.1–161.6°C.
Cycloalkyl and Aromatic Derivatives
- Compound 3e [N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide]: Substituents: Cycloheptyl groups. Synthesis: 33% yield; brown solid . Comparison: The target compound’s chloro group may improve bioavailability over 3e’s bulky cycloheptyl substituents.
- CBTMT [(Z)-5-(4-Chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one]: Substituents: Chlorobenzylidene and methoxyphenyl groups. Bioactivity: Anticancer and antimicrobial activity linked to the chloro and methoxy groups . Comparison: The target compound’s azetidine linker may offer distinct pharmacokinetic profiles compared to CBTMT’s thiazolidinone core.
Anticancer Activity
- Compound 15 [(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]:
Antimicrobial Activity
- 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one :
Melting Points and Solubility
- MBTMT [(Z)-5-(4-Methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one]: Physical Properties: Higher m.p. due to methoxy groups . Comparison: The target compound’s chloro group may increase melting point compared to non-halogenated analogues, improving crystallinity.
Data Tables
Table 2: SAR Insights
Biological Activity
Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and therapeutic potentials. This article provides a detailed examination of the biological activity of this specific compound, including its mechanism of action, biochemical pathways, and potential applications in medicine and industry.
Structure and Synthesis
The compound features a benzothiazole ring system , which is crucial for its biological activity. The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization of 2-aminobenzenethiol with a carbonyl compound.
- Chlorination : The benzothiazole derivative is chlorinated to introduce the chlorine atom.
- Azetidine Ring Formation : This ring is formed by reacting an azetidinone precursor with the chlorinated benzothiazole derivative.
Target of Action
The primary target for this compound is the lasB quorum sensing systems in Gram-negative bacteria.
Mode of Action
The compound inhibits these quorum sensing systems, disrupting bacterial cell-cell communication. This action can lead to:
- Inhibition of biofilm formation
- Reduction in virulence factor production
- Overall disruption of pathogenicity in bacteria.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that they can effectively inhibit the growth of various bacterial strains by targeting quorum sensing mechanisms .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated:
- Inhibition of cancer cell proliferation
- Induction of apoptosis in cancer cells
- Modulation of signaling pathways such as AKT and ERK .
Case Studies
- In vitro Studies : A series of benzothiazole derivatives were synthesized and tested for their biological activities. One notable compound exhibited an IC50 value of 2.7 µM against acetylcholinesterase, indicating potential for Alzheimer's treatment .
- Cancer Cell Lines : Another study focused on a benzothiazole derivative that inhibited proliferation in A431, A549, and H1299 cancer cell lines while also reducing inflammatory cytokines IL-6 and TNF-alpha .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
